molecular formula C11H15N3O2S B4135463 [(2-Propoxybenzoyl)amino]thiourea

[(2-Propoxybenzoyl)amino]thiourea

Cat. No.: B4135463
M. Wt: 253.32 g/mol
InChI Key: GLEBHEUNYUPMTG-UHFFFAOYSA-N
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Description

[(2-Propoxybenzoyl)amino]thiourea is a thiourea derivative characterized by a 2-propoxybenzoyl substituent attached to the thiourea core via an amino linkage. Thioureas are sulfur-containing analogs of urea, where the oxygen atom in the carbonyl group is replaced by sulfur. This structural modification enhances their ability to form hydrogen bonds and coordinate with metal ions, making them valuable in catalysis, medicinal chemistry, and materials science .

Properties

IUPAC Name

[(2-propoxybenzoyl)amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S/c1-2-7-16-9-6-4-3-5-8(9)10(15)13-14-11(12)17/h3-6H,2,7H2,1H3,(H,13,15)(H3,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLEBHEUNYUPMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

[(2-Propoxybenzoyl)amino]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Electronic Properties

Thiourea derivatives vary significantly based on substituents attached to the nitrogen atoms. Key comparisons include:

Compound Substituent Features Electronic Effects Key Applications Reference
[(2-Propoxybenzoyl)amino]thiourea 2-propoxybenzoyl group (hydrophobic, aromatic) Electron-withdrawing carbonyl, steric hindrance Potential antimicrobial, catalytic uses Inferred
Sulfonaryl thiourea (Compound 10) Sulfonamide group (electron-withdrawing) Enhanced acidity of N-H protons Organocatalysis (28% conversion)
Amino acid thioureas (M1, M2) Amino acid moieties (hydrophilic) Improved receptor selectivity Anti-amoebic activity (superior to chlorhexidine)
Cinnamoyl thiourea derivatives Cinnamoyl group (conjugated double bond) Planar structure, π-π interactions Heterocyclic synthesis (e.g., thiazines, pyrimidines)
[(1-Phenylethylidene)amino]thiourea Phenyl-ethylidene group (rigid, aromatic) Stabilized imine linkage Pharmaceutical and material science

Key Insights :

  • Electron-withdrawing groups (e.g., sulfonamides) increase the acidity of thiourea N-H protons, enhancing hydrogen-bond-donating capacity in catalysis .
  • Hydrophilic substituents (e.g., amino acids) improve solubility and receptor targeting, as seen in M1 and M2’s anti-amoebic activity .
  • Aromatic/hydrophobic groups (e.g., 2-propoxybenzoyl) may enhance membrane permeability in antimicrobial applications but reduce water solubility.
Anti-Amoebic Activity:
  • M1 and M2 (amino acid thioureas): Demonstrated IC₅₀ values 2–3× lower than chlorhexidine against Acanthamoeba spp. due to hydrophilic-hydrophobic balance .
  • Inference for this compound: The hydrophobic 2-propoxybenzoyl group may improve penetration into parasitic membranes but could reduce selectivity compared to amino acid derivatives.
Antimicrobial and Anticancer Properties:
  • General thiourea derivatives show broad-spectrum activity due to sulfur’s nucleophilicity and metal-binding capacity .
  • Cinnamoyl thiourea derivatives (e.g., compound 4a-c) exhibit moderate antifungal activity, attributed to thiazole and pyrimidine heterocycles formed during cyclization .

Catalytic Performance

Thioureas are widely used as hydrogen-bond-donating organocatalysts:

  • Sulfonaryl thiourea 10 : Achieved 28% conversion in asymmetric catalysis, comparable to reference compound 11 (27%) .
  • Aryl ester thioureas (8, 9) : Lower catalytic efficiency (22% conversion) due to weaker electron-withdrawing effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-Propoxybenzoyl)amino]thiourea
Reactant of Route 2
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